4,5-dichloro-2-Thiopheneacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dichloro-2-Thiopheneacetic acid is a chemical compound with the molecular formula C6H4Cl2O2S and a molecular weight of 211.07 g/mol It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloro-2-Thiopheneacetic acid typically involves the chlorination of thiophene derivatives followed by acetic acid substitution. One common method includes the reaction of 4,5-dichlorothiophene with chloroacetic acid under acidic conditions . The reaction is usually carried out in the presence of a catalyst such as sulfuric acid to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and substitution reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
4,5-Dichloro-2-Thiopheneacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into thiophene derivatives with fewer chlorine atoms.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups, such as amines or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as ammonia or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted thiophene derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
4,5-Dichloro-2-Thiopheneacetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 4,5-Dichloro-2-Thiopheneacetic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Thiopheneacetic acid: A less chlorinated derivative with similar structural features.
4,5-Dichlorothiophene: A precursor in the synthesis of 4,5-Dichloro-2-Thiopheneacetic acid.
Thiophene-2-carboxylic acid: Another thiophene derivative with different substitution patterns.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability profiles .
Properties
Molecular Formula |
C6H4Cl2O2S |
---|---|
Molecular Weight |
211.06 g/mol |
IUPAC Name |
2-(4,5-dichlorothiophen-2-yl)acetic acid |
InChI |
InChI=1S/C6H4Cl2O2S/c7-4-1-3(2-5(9)10)11-6(4)8/h1H,2H2,(H,9,10) |
InChI Key |
DMOVDEYAPGHEDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1Cl)Cl)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.